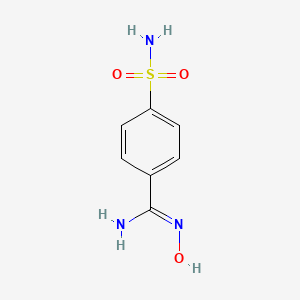![molecular formula C8H12FN3O2 B3009986 2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid CAS No. 2247206-42-2](/img/structure/B3009986.png)
2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluoroethyl group attached to a pyrazole ring, which is further connected to an aminoacetic acid moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid typically involves the reaction of 1-(2-fluoroethyl)-4-methylpyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for the production of large quantities of the compound with high purity. Additionally, advanced purification techniques such as chromatography can be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluoroethyl group.
Substitution: Substituted derivatives with new functional groups replacing the fluoroethyl group.
Scientific Research Applications
2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid
- 2-[[1-(2-Fluoroethyl)-5-methylpyrazol-3-yl]amino]acetic acid
- 2-[[1-(2-Fluoroethyl)-4-methylpyrazol-5-yl]amino]acetic acid
Uniqueness
2-[[1-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the fluoroethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, compared to similar compounds.
Properties
IUPAC Name |
2-[[1-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3O2/c1-6-5-12(3-2-9)11-8(6)10-4-7(13)14/h5H,2-4H2,1H3,(H,10,11)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRKRBWSSPEBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1NCC(=O)O)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B3009906.png)
![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)


![8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009910.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,6-difluorophenyl)methanone](/img/structure/B3009912.png)


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B3009922.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B3009923.png)
![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3009924.png)

![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)
